Nanomolar ACC Inhibition Potency
Moiramide B inhibits the carboxyltransferase reaction of bacterial acetyl-CoA carboxylase with a competitive inhibition pattern versus malonyl-CoA, exhibiting a Ki value of 5 nM [1]. This binding affinity is directly verified by resistance-conferring mutations in the AccA and AccD carboxyltransferase subunits across multiple bacterial species (E. coli, S. aureus, B. subtilis), confirming target-specific activity [1]. In contrast, the structurally related natural product moiramide C (differing only by a hydroxyl substitution) shows no antibacterial activity, indicating that the pyrrolidinedione core substitution pattern critically determines functional potency [2].
Moiramide C: Inactive
| Evidence Dimension | ACC carboxyltransferase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 5 nM |
| Comparator Or Baseline | Moiramide C: inactive (no antibacterial activity) |
| Quantified Difference | Ki 5 nM vs. inactive (qualitative distinction based on substitution pattern) |
| Conditions | E. coli ACC carboxyltransferase enzyme assay; competitive inhibition versus malonyl-CoA |
Why This Matters
Procurement of Moiramide B ensures acquisition of the enzymatically active natural product scaffold, whereas closely related analogs like moiramide C lack target engagement and antibacterial activity entirely.
- [1] Freiberg C, Brunner NA, Schiffer G, Lampe T, Pohlmann J, Brands M, Raabe M, Häbich D, Ziegelbauer K. Identification and characterization of the first class of potent bacterial acetyl-CoA carboxylase inhibitors with antibacterial activity. J Biol Chem. 2004;279(25):26066-73. View Source
- [2] US20050080129A1. Derivatives of andrimide and moiramide b having antibacterial properties. Bayer HealthCare AG. View Source
